Isomurralonginol acetate
Overview
Description
Isomurralonginol acetate is a natural coumarin found in the herbs of Murraya exotica . It has a molecular formula of C17H18O5 and a molecular weight of 302.32 .
Synthesis Analysis
A straightforward route to isomurralonginol from umbelliferone has been described in the literature .Molecular Structure Analysis
The molecular structure of Isomurralonginol acetate includes a coumarin core, which is a benzopyrone, that is, a benzene ring fused to a pyrone ring . The compound also contains an acetate group .Chemical Reactions Analysis
While specific chemical reactions involving Isomurralonginol acetate have not been detailed in the literature, coumarins, in general, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
Isomurralonginol acetate appears as a powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 447.8±45.0 °C at 760 mmHg, and a flash point of 198.0±28.8 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Chemical Synthesis and Optimization
Isomurralonginol acetate, a derivative from certain coumarins, has been identified in specific plant species like Murraya exotica. Research into its chemical structure and synthesis is ongoing, with a focus on understanding its potential applications in various scientific fields (Negi et al., 2015).
Biochemical Production and Engineering
Studies on biochemical production processes, particularly those involving acetic acid derivatives, may indirectly contribute to understanding the potential synthesis routes or applications of isomurralonginol acetate. For instance, the production of isobutanol from acetate in engineered Escherichia coli highlights the versatility of acetate derivatives in biochemical engineering (Song et al., 2018).
Isotope Composition Studies
Research on the isotopic composition of various compounds, including acetate derivatives, offers insights into the physical and chemical properties of these substances. This can inform the understanding of isomurralonginol acetate's potential applications in different scientific areas (Gilbert et al., 2012).
properties
IUPAC Name |
[2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-10(2)13(9-21-11(3)18)16-14(20-4)7-5-12-6-8-15(19)22-17(12)16/h5-8,13H,1,9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRYZFDEVYMOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC(=O)C)C1=C(C=CC2=C1OC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isomurralonginol acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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